Sitagliptin FP impurity C
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the identification, quantification, and characterization of impurities present in drug substances and products. synthinkchemicals.com This process is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of medications. globalpharmatek.comresearchgate.net The significance of impurity profiling is multifaceted:
Ensuring Safety and Efficacy: The primary goal of impurity profiling is to safeguard public health. globalpharmatek.com Unidentified and potentially toxic impurities can pose health risks to patients. veeprho.com By identifying and quantifying these substances, manufacturers can control them within acceptable limits, thereby minimizing potential harm. synthinkchemicals.com
Regulatory Compliance: International regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the control of impurities. jpionline.orgbiotech-spain.com Comprehensive impurity profiling data is a mandatory component of new drug applications submitted to agencies like the U.S. Food and Drug Administration (FDA). globalpharmatek.compharmaguideline.com
Process Optimization and Quality Control: Impurity profiling provides valuable insights into the manufacturing process. It helps identify the origin of impurities, which can be related to raw materials, synthetic routes, or degradation. pharmatimesofficial.com This knowledge allows for the optimization of reaction conditions and purification techniques to minimize the formation of unwanted by-products. pharmaguideline.compharmatimesofficial.com
Stability and Shelf-Life Determination: The study of degradation products, a key aspect of impurity profiling, is crucial for determining a drug's stability and establishing its shelf-life. synthinkchemicals.com Understanding how a drug degrades under various conditions (e.g., heat, light, humidity) allows for the implementation of appropriate storage and packaging solutions. gmpinsiders.com
Overview of Impurity Management in Active Pharmaceutical Ingredients (APIs) and Drug Products
The management of impurities in APIs and finished drug products is a systematic process guided by regulatory frameworks, most notably the ICH guidelines. jpionline.org These guidelines classify impurities and set thresholds for their reporting, identification, and qualification.
Impurities are generally categorized as:
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org
Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals. jpionline.orgpharmaguideline.com
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. jpionline.orgpharmaguideline.com
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and new drug products, respectively. gmp-compliance.orgeuropa.eueuropa.eu These guidelines establish three key thresholds:
Reporting Threshold: The level at which an impurity must be reported in the regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Effective impurity management involves a combination of strategies, including the development of robust and specific analytical methods for detection and quantification, process optimization to minimize impurity formation, and rigorous stability testing. pharmaguideline.comgmpinsiders.comgrace.com
Contextual Placement of Sitagliptin (B1680988) FP Impurity C within Pharmaceutical Research
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. ufrgs.br As with any synthetically produced drug, the manufacturing process of Sitagliptin can lead to the formation of various impurities. ijpsr.com Sitagliptin FP impurity C, also known by its systematic name (3E)-1-[3-(Trifluoromethyl)-5,6-dihydro globalpharmatek.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one, is one such impurity. allmpus.compharmaceresearch.com
The study of this compound is a specific example of the broader field of impurity profiling. Research into this and other Sitagliptin impurities is essential for ensuring the quality and safety of the final drug product. ijpsr.comasianpubs.org The presence and level of this impurity must be controlled within the limits set by pharmacopoeias and regulatory agencies. oceanicpharmachem.com The synthesis and characterization of reference standards for impurities like this compound are crucial for the development and validation of analytical methods to monitor its presence in the API and finished dosage forms. google.com
Research Objectives for the Comprehensive Study of this compound
A comprehensive study of this compound would be guided by several key research objectives, aligned with the principles of pharmaceutical impurity analysis:
Synthesis and Characterization: To develop a reliable and efficient synthetic route for this compound to produce a reference standard of high purity. google.com This would be followed by its complete structural elucidation and characterization using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Analytical Method Development and Validation: To develop and validate a sensitive, specific, and robust analytical method, typically using High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this compound in the Sitagliptin API and its pharmaceutical formulations. ijpsr.comresearchgate.net The method must be able to separate the impurity from the main drug substance and other potential impurities. researchgate.net
Investigation of Formation Pathways: To investigate the potential formation pathways of this compound during the synthesis of Sitagliptin and under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). asianpubs.org This understanding is crucial for implementing control strategies to minimize its formation.
Setting Acceptance Criteria: To establish scientifically justified acceptance criteria (limits) for this compound in the drug substance and drug product, based on stability data and regulatory guidelines. gmpinsiders.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3E)-1-[3-(Trifluoromethyl)-5,6-dihydro globalpharmatek.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | allmpus.compharmaceresearch.com |
| Synonyms | Sitagliptin Styrylacetyl Analog (USP); 3-Desamino-3,4-Dehydro Sitagliptin | synzeal.comglppharmastandards.com |
| Molecular Formula | C₁₆H₁₂F₆N₄O | allmpus.compharmaceresearch.comnih.gov |
| Molecular Weight | 390.28 g/mol | allmpus.comnih.gov |
| CAS Number | 1675201-14-5; 1803026-58-5 | allmpus.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAVCZELRQXFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803026-58-5 | |
| Record name | 3-Desamino-3,4-dehydro sitagliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803026585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DESAMINO-3,4-DEHYDROSITAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK8KXP4U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Classification of Sitagliptin Fp Impurity C
Chemical and Pharmacopoeial Nomenclature of Sitagliptin (B1680988) FP Impurity C.synzeal.comalentris.orgpharmaffiliates.com
The unique chemical structure of Sitagliptin FP Impurity C is described by a systematic IUPAC name and several synonyms used in research and pharmacopoeial contexts.
The formal chemical name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3E)-1-[3-(Trifluoromethyl)-5,6-dihydro synzeal.compharmaffiliates.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one . synzeal.comalentris.orgijpsr.com This systematic name precisely describes the molecular structure of the impurity, including the stereochemistry of the double bond ((3E)), the core heterocyclic ring system, and the substituted phenyl group.
In scientific literature, pharmacopoeial monographs, and commercial catalogues, this compound is also known by several other names. These synonyms are often more convenient for everyday use and reflect its relationship to the parent drug, Sitagliptin.
Commonly used synonyms include:
Sitagliptin Styrylacetyl Analog. allmpus.com
3-Desamino-3,4-Dehydro Sitagliptin. synzeal.comalentris.org
These designations highlight key structural features of the impurity, such as the absence of the amino group and the presence of a double bond in the butyryl side chain when compared to the active pharmaceutical ingredient, Sitagliptin.
Classification within Pharmaceutical Impurity Categories
Pharmaceutical impurities are broadly categorized based on their origin. This compound is of particular interest as it can be classified as both a process-related impurity, arising during the synthesis of Sitagliptin, and a degradation product, formed during the shelf-life of the drug substance or product. nih.gov
As a process-related impurity, this compound can be formed during the manufacturing process of Sitagliptin. nih.gov Research has indicated that this impurity can be generated through an acid-catalyzed elimination of the amine group during the hydrogenolysis step in certain synthetic routes of Sitagliptin. nih.gov The presence of acidic conditions and a catalyst can promote the removal of the amino group and the subsequent formation of a double bond, leading to the generation of this unsaturated impurity. Its formation is therefore a critical parameter to monitor and control during the synthesis to ensure the purity of the final active pharmaceutical ingredient.
This compound has also been identified as a degradation product of Sitagliptin. ijpsr.comnih.gov Forced degradation studies, which are conducted to understand the stability of a drug substance under various stress conditions, have shown that Sitagliptin can degrade to form this impurity. ijpsr.comufrgs.br These studies typically involve exposing the drug to harsh conditions such as strong acids, bases, oxidation, heat, and light. The formation of this compound as a degradant underscores the importance of appropriate storage conditions and formulation strategies to maintain the stability and quality of Sitagliptin-containing products throughout their shelf life.
Origin and Mechanistic Pathways of Sitagliptin Fp Impurity C Formation
Investigation of Synthetic Route-Related Formation Mechanisms
The presence of Sitagliptin (B1680988) FP Impurity C is intrinsically linked to the specific chemical transformations employed in the synthesis of Sitagliptin. Organic impurities, including by-products and side products, are common in multi-step organic syntheses. nih.govacs.org The investigation into the formation of Impurity C reveals that its genesis is tied to specific starting materials, intermediates, and the reaction conditions utilized during the manufacturing process. daicelpharmastandards.comacs.org
The formation of Sitagliptin FP Impurity C can be traced back to specific precursors and intermediates within the Sitagliptin synthetic pathway. The structure of the impurity is a conjugate of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govgoogle.comtriazolo[4,3-a]pyrazine core and a modified side-chain derived from precursors of the (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment of Sitagliptin. google.com
Research and patent literature describe synthetic routes that can inadvertently or deliberately produce this impurity. One patented method for synthesizing Sitagliptin impurities starts with 2,4,5-trifluoro-phenylacetic acid. google.com This starting material undergoes a sequence of reactions, including reduction and oxidation, to form an intermediate aldehyde, which is then used to construct the but-3-en-1-one side chain. google.com
Another well-documented synthetic approach that can lead to the formation of Impurity C's direct precursor begins with 1-bromo-2,4,5-trifluorobenzene (B152817) and methyl 4-bromocrotonate. nih.govacs.orgresearchgate.net A cobalt-catalyzed cross-coupling reaction between these materials yields methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. nih.govacs.orgresearchgate.net This intermediate is pivotal, as its subsequent transformation dictates the formation of either Impurity C or its regioisomeric impurity. The key intermediate directly leading to Impurity C is (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, which is formed via a crucial regio-isomerization reaction of the carbon-carbon double bond, followed by hydrolysis. nih.govacs.orgresearchgate.net This isomerized acid is then coupled with the heterocyclic core, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govgoogle.comtriazolo[4,3-a]pyrazine, to yield this compound. nih.govacs.orgresearchgate.net
| Starting Material/Intermediate | Role in Impurity C Formation | Source |
| 2,4,5-Trifluoro-phenylacetic acid | Initial raw material in a patented synthesis route for the impurity. | google.com |
| 1-Bromo-2,4,5-trifluorobenzene | Starting material for the construction of the trifluorophenylbutenoate side chain. | nih.govresearchgate.net |
| Methyl 4-bromocrotonate | Coupling partner with the trifluorophenyl precursor to form the butenoate ester intermediate. | nih.govresearchgate.net |
| (E)-(2,4,5-Trifluorophenyl)but-3-enoic acid | The direct carboxylic acid precursor that undergoes condensation with the heterocyclic core to form Impurity C. It is formed via regio-isomerization. | nih.govacs.orgresearchgate.net |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govgoogle.comtriazolo[4,3-a]pyrazine | The heterocyclic core of Sitagliptin, which condenses with the side-chain precursor to form the final impurity structure. | nih.govgoogle.comresearchgate.net |
The synthesis of a complex molecule like Sitagliptin involves numerous steps where side reactions can occur, leading to the formation of impurities. The specific molecular structure of this compound points towards distinct undesired transformations involving its side-chain precursor.
A potential pathway for the formation of the impurity's backbone involves the Knoevenagel condensation. A patented synthesis for Sitagliptin impurities explicitly utilizes this reaction. google.com In this route, 2,4,5-trifluorobenzaldehyde (B50696) (an intermediate derived from 2,4,5-trifluoro-phenylacetic acid) is reacted with malonic acid or a malonic ester in a Knoevenagel condensation to yield an unsaturated carboxylic acid derivative. google.com This product, after further transformation, serves as the precursor that is ultimately coupled with the triazolopiperazine moiety. google.com While described for the deliberate synthesis of the impurity, the presence of analogous starting materials and intermediates in the main Sitagliptin process could potentially trigger this pathway as a side reaction. google.com
The final step in the formation of this compound is a condensation reaction, specifically an amide bond formation. nih.govacs.org This reaction couples the carboxylic acid group of the side-chain precursor, (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, with the secondary amine of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govgoogle.comtriazolo[4,3-a]pyrazine heterocycle. nih.govgoogle.com This step is common in the synthesis of Sitagliptin itself, but the use of the incorrect, isomerized side-chain precursor leads to the impurity. nih.govgoogle.com The efficiency and selectivity of this condensation are highly dependent on the coupling reagents and reaction conditions used. nih.govacs.orgresearchgate.net
The most critical and defining side reaction in the formation of this compound is the regio-isomerization of the carbon-carbon double bond in the butenoate side-chain precursor. nih.govacs.org The synthesis of a related impurity, 3-desamino-2,3-dehydrositagliptin, starts from the same methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate intermediate. nih.gov However, to form Impurity C, this intermediate must undergo isomerization to a but-3-enoate (B1239731) derivative. nih.govacs.orgresearchgate.net
This isomerization is significantly influenced by the reaction conditions, particularly the choice of base. nih.govacs.org Studies have shown that hydrolyzing the methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate intermediate with a strong base like 3 M NaOH leads to a nearly complete regio-isomerization to the but-3-enoic acid precursor of Impurity C, with a 92% yield. nih.govacs.orgresearchgate.net Conversely, hydrolysis under acidic conditions (3 M HCl) yields the unisomerized but-2-enoic acid, the precursor to the other regioisomeric impurity. nih.govacs.orgresearchgate.net This demonstrates that basic conditions promote the migration of the double bond to a thermodynamically more stable position conjugated with the phenyl ring, a key step in generating the specific precursor for Impurity C. nih.gov
The choice of reagents, catalysts, and solvents at various stages of the synthesis has a profound impact on the impurity profile of the final product. For this compound, these parameters are especially critical during the regio-isomerization and final condensation steps.
Bases: The selection of a base is the most critical factor for the regio-isomerization that forms the direct precursor to Impurity C. nih.govacs.org Various bases, including potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH), have been shown to promote the isomerization of allylbenzene (B44316) derivatives. nih.gov The addition of a base favors the formation of the more stable isomerized alkene, which directs the reaction toward the formation of Impurity C. nih.govacs.org
Coupling/Activation Reagents: For the final amide bond formation, an extensive screening of coupling reagents, activating agents, and solvents has been conducted. nih.govacs.org For the formation of Impurity C from its isomerized acid precursor, methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) or converting the acid to its acid chloride derivative have been shown to be effective, providing yields in the range of 68-76%. nih.govacs.org A patented method prefers N,N'-Carbonyldiimidazole (CDI) as the condensation reagent. google.com
Solvents and Catalysts: The choice of solvent can influence reaction rates and selectivity. Solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have been successfully used for the final amidation step. nih.govgoogle.comacs.org In the early stages of the side-chain synthesis, a cobalt catalyst was efficiently used for the cross-coupling reaction to form the butenoate intermediate, highlighting the role of catalysis in providing the initial building blocks for potential impurity formation. nih.govacs.orgresearchgate.net
| Reaction Step | Reagent/Solvent | Conditions | Outcome | Source |
| Regio-isomerization & Hydrolysis | 3 M NaOH | Reflux | 92% yield of isomerized (E)-(2,4,5-trifluorophenyl)but-3-enoic acid (Impurity C precursor). | nih.govacs.orgresearchgate.net |
| Hydrolysis (Control) | 3 M HCl | Reflux | High yield of unisomerized (E)-(2,4,5-trifluorophenyl)but-2-enoic acid (precursor to regioisomeric impurity). | nih.govacs.orgresearchgate.net |
| Condensation (Amidation) | EDC, HOBt | DMF, 0 °C to RT | 68% yield of Impurity C. | nih.govacs.org |
| Condensation (Amidation) | (COCl)₂, Et₃N (Acid Chloride Method) | THF, 0 °C | 76% yield of Impurity C. | nih.govacs.org |
| Condensation (Amidation) | CDI, Triethylamine | Ethyl Acetate, RT | 85.7% yield of impurity. | google.com |
Side Reactions and Undesired Transformations during Sitagliptin Synthesis
Degradation Mechanisms Leading to this compound
Forced degradation studies are instrumental in identifying potential degradation products and elucidating the degradation pathways of a drug substance. Such studies on sitagliptin have confirmed its susceptibility to degradation under a range of stress conditions, including hydrolysis, oxidation, and photolysis. bohrium.comnih.gov While multiple degradation products have been identified, this compound has been singled out as a major degradant in comprehensive stress studies. ijpsr.com
The following subsections will delve into the specific degradation mechanisms that contribute to the formation of this particular impurity.
Acidic Hydrolysis-Induced Degradation Pathways
When subjected to acidic conditions, sitagliptin undergoes degradation, although the specific pathway leading to this compound is not as prominently documented as other hydrolytic products. ufrgs.brnih.gov One study investigating sitagliptin's behavior in 2.5M hydrochloric acid at 60°C identified two primary degradation products resulting from the cleavage of the amide group. ufrgs.br These were identified as 3-(trifluoromethyl)-5,6,7,8-tetrahydro ufrgs.brbohrium.comnih.govtriazolo[4,3-a]pyrazine and (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. ufrgs.br While this study did not report the formation of this compound, other broader stress testing studies have confirmed its presence as a major degradation product under various stress conditions, which include acidic hydrolysis. ijpsr.com The likely mechanism for the formation of this compound under acidic conditions involves the elimination of the amino group from the sitagliptin molecule, followed by the formation of a double bond.
Table 1: Sitagliptin Degradation under Acidic Conditions
| Condition | Degradation Products Identified | Reference |
|---|---|---|
| 2.5M HCl at 60°C for 6 hours | DP1: 3-(trifluoromethyl)- 5,6,7,8-tetrahydro ufrgs.brbohrium.comnih.govtriazolo[4,3-a]pyrazine | ufrgs.br |
| DP2: (3R)-3-amino-4-(2,4,5- trifluorophenyl)butanoic acid | ufrgs.br |
Alkaline Hydrolysis-Induced Degradation Pathways
Sitagliptin demonstrates significant degradation under alkaline conditions. nih.gov Studies have shown that the amide bond in the sitagliptin molecule is susceptible to cleavage under basic hydrolysis. While some studies have focused on other resulting impurities, comprehensive stress testing has identified this compound as a major product of these degradation pathways. ijpsr.com The formation under alkaline conditions is also thought to proceed via an elimination reaction of the primary amine.
Oxidative Degradation Mechanisms (e.g., H₂O₂ Oxidation)
Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), is a key factor in the degradation of many pharmaceuticals. Sitagliptin is known to be susceptible to oxidative degradation. nih.gov While some studies have identified other oxidative degradants, the comprehensive stress studies by Sonune and Mone have categorized this compound as a major degradation product under these conditions as well. ijpsr.com The exact mechanism likely involves the oxidation of the amino group, making it a better leaving group for the subsequent elimination reaction that forms the double bond characteristic of Impurity C.
Photolytic Degradation Studies and Mechanisms
Photostability is a critical attribute for any drug substance. When exposed to light, sitagliptin can degrade. nih.gov Although detailed mechanistic studies specifically for the formation of this compound under photolytic stress are not extensively published, its identification as a major degradation product in broad stress tests suggests that light energy can catalyze the elimination reaction leading to its formation. ijpsr.com
Thermal Degradation Processes
Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. Sitagliptin has been shown to degrade under thermal stress. nih.gov The formation of this compound has been observed in these thermal degradation studies, indicating that heat can induce the elimination of the amino group and subsequent formation of the unsaturated impurity. ijpsr.com
Neutral Degradation Pathway Investigations
Investigations into the degradation of sitagliptin under neutral hydrolytic conditions (in water) have also been conducted. While the degradation is generally slower compared to acidic or alkaline conditions, the formation of impurities can still occur over time. Studies have shown that sitagliptin is relatively stable under neutral conditions, but the potential for the formation of degradation products, including this compound, exists, particularly over extended periods or at elevated temperatures. indexcopernicus.com
Table 2: Summary of this compound Formation under Various Stress Conditions
| Stress Condition | Formation of this compound Observed | General Proposed Mechanism |
|---|---|---|
| Acidic Hydrolysis | Yes ijpsr.com | Elimination of the amino group |
| Alkaline Hydrolysis | Yes ijpsr.com | Elimination of the amino group |
| Oxidative Degradation | Yes ijpsr.com | Oxidation of the amino group followed by elimination |
| Photolytic Degradation | Yes ijpsr.com | Light-catalyzed elimination of the amino group |
| Thermal Degradation | Yes ijpsr.com | Heat-induced elimination of the amino group |
Advanced Analytical Methodologies for Characterization and Quantification of Sitagliptin Fp Impurity C
Development and Validation of Chromatographic Methodologies
The accurate characterization and quantification of Sitagliptin (B1680988) FP impurity C are crucial for ensuring the quality and safety of sitagliptin drug products. bepls.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods employed for this purpose due to their high selectivity, sensitivity, and reproducibility. bepls.comnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for the analysis of Sitagliptin FP impurity C involves a systematic optimization of various chromatographic parameters to achieve adequate separation from the active pharmaceutical ingredient (API) and other related impurities. pharmaceuticaljournal.netscielo.br
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of sitagliptin and its impurities due to their generally hydrophobic nature. bepls.com The optimization process aims to achieve a suitable retention time, good peak shape, and sufficient resolution between this compound and other components in the sample matrix. pharmaceuticaljournal.net Key parameters that are systematically varied during optimization include the mobile phase composition, pH of the buffer, column temperature, and flow rate. pharmaceuticaljournal.netscielo.br For instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer with an adjusted pH can provide a good balance between resolution and peak shape. pharmaceuticaljournal.netijtsrd.com
A typical starting point for method development might involve screening different organic modifiers like acetonitrile and methanol in combination with aqueous buffers such as phosphate, acetate, or formate at various pH levels. scielo.brscielo.br The goal is to find conditions that provide the best selectivity for this compound relative to sitagliptin and other potential impurities.
Table 1: Exemplary RP-HPLC Method Optimization Parameters for Sitagliptin Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 4.5) | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C | 25°C | 35°C |
| Detection | 268 nm | 210 nm | 267 nm |
This table is a composite representation of typical starting conditions and variables tested during RP-HPLC method development for sitagliptin and its impurities, based on multiple literature sources.
The choice of the stationary phase is a critical factor in achieving the desired separation. For sitagliptin and its impurities, C18 columns are the most frequently used stationary phases due to their hydrophobic nature, which provides good retention and separation. bepls.comscielo.brjocpr.com Other stationary phases that have been explored include C8, phenyl, pentabromobenzyl (PBr), and pentafluorophenyl (PFP) columns. ijpsr.comrroij.comresearchgate.net The selection of the stationary phase depends on the specific chemical properties of the impurities to be separated. For example, phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions. researchgate.net
The elution profile can be either isocratic or gradient. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and more robust. scielo.br However, for complex samples containing multiple impurities with a wide range of polarities, a gradient elution is often necessary. asianpubs.orgijpsr.com A gradient elution involves changing the proportion of the organic solvent in the mobile phase over time, which allows for the efficient elution of both early and late-eluting peaks, improving resolution and reducing analysis time. asianpubs.orgijpsr.com
The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier. scielo.br The choice of organic modifier, commonly acetonitrile or methanol, and the pH of the aqueous buffer significantly influence the retention and selectivity of the separation. bepls.comjocpr.com For sitagliptin and its impurities, various mobile phase compositions have been reported. These often involve buffers such as phosphate, acetate, or formate, with the pH adjusted to control the ionization state of the analytes and improve peak shape. pharmaceuticaljournal.netscielo.brscielo.br For example, a mobile phase consisting of methanol and a 0.01M KH2PO4 buffer with the pH adjusted to 2.5 has been used. japer.in Another approach utilizes a mixture of 0.3% perchloric acid and methanol (70:30, v/v). jocpr.com
In gradient elution, the strategy involves a programmed increase in the concentration of the organic solvent. A typical gradient might start with a low percentage of the organic solvent to retain and separate polar impurities, followed by a gradual increase to elute the main component and more hydrophobic impurities like this compound. ijpsr.comasianpubs.org For instance, a gradient program could start with 5% acetonitrile and increase to 65% over a period of time. ijpsr.com
Table 2: Examples of Mobile Phase Compositions and Elution Strategies for Sitagliptin Impurity Analysis
| Mobile Phase A | Mobile Phase B | Elution Type | Reference |
|---|---|---|---|
| 0.02 M Phosphate Buffer (pH 7) | Acetonitrile | Linear Gradient | asianpubs.org |
| 5mM Ammonium Acetate | Methanol | Gradient | ijpsr.com |
| 1% Perchloric Acid in Water | Acetonitrile | Gradient | ijpsr.com |
| Acetate Buffer (pH 4.4) | Acetonitrile | Isocratic (64:36 v/v) | scielo.br |
| 0.3% Perchloric Acid | Methanol | Isocratic (70:30 v/v) | jocpr.com |
This table summarizes various mobile phase compositions and elution strategies reported in the literature for the analysis of sitagliptin and its impurities.
Photo Diode Array (PDA) detection is a powerful and commonly used technique in the HPLC analysis of this compound. bepls.comjocpr.com A PDA detector measures the absorbance of the eluent over a range of wavelengths simultaneously, providing a three-dimensional plot of absorbance, wavelength, and time. bepls.com This capability is particularly useful for method development as it allows for the determination of the optimal detection wavelength for each compound. For sitagliptin and its impurities, detection is often performed at wavelengths around 210 nm, 267 nm, or 268 nm. ijtsrd.comasianpubs.orgijcsrr.org The ability to monitor multiple wavelengths also aids in peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with other impurities. jocpr.com
Ultra-High-Performance Liquid Chromatography (UHPLC) and Methodologies
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of pharmaceutical impurities. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. nih.gov
Table 3: Comparison of Typical HPLC and UHPLC Method Parameters for Sitagliptin Impurity Analysis
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Column Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Flow Rate | 0.8 - 1.2 mL/min | 0.4 - 0.6 mL/min |
| Analysis Time | 15 - 30 min | < 10 min |
| System Pressure | < 400 bar | > 600 bar |
| Sensitivity | Good | Excellent |
| Resolution | Good | Excellent |
This table provides a general comparison of the operational parameters and performance characteristics of HPLC and UHPLC for the analysis of sitagliptin and its impurities.
Gas Chromatography (GC) and Related Techniques
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, its application for the analysis of Sitagliptin and its impurities, including this compound, is limited. Many pharmaceutical compounds, particularly those with high molecular weights and polar functional groups like Sitagliptin, are non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.
Attempts to use GC-based methods for other impurities of Sitagliptin have proven challenging. For instance, in the development of a method for a 7-nitroso impurity, GC-MS/MS was trialed. Despite using a mid-polar column, the technique yielded very poor fragmentation and ionization, and ultimately, no peak response was observed nih.gov. This suggests that the intrinsic properties of the Sitagliptin molecular structure are not conducive to standard GC analysis. Derivatization can sometimes be employed to increase the volatility of an analyte for GC analysis, as was done for the determination of the parent drug Sitagliptin in human urine by converting it to its N-TMS amine derivative nih.gov. However, for routine impurity profiling in bulk drug substances, liquid chromatography methods are generally preferred due to their direct applicability without the need for derivatization.
Chromatographic Method Validation Principles
The validation of an analytical method is essential to ensure its reliability for its intended purpose. For quantifying this compound, chromatographic methods, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are validated according to International Council for Harmonisation (ICH) guidelines bepls.comijpsr.comtheaspd.com. The validation process encompasses several key parameters to demonstrate that the method is accurate, specific, and reproducible bepls.com.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and placebo components ijrpr.comjocpr.com. | The impurity peak should be well-resolved from Sitagliptin and other potential impurities, and the peak purity should pass. No interference should be observed at the retention time of the impurity from blank or placebo chromatograms ijrpr.com. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range ijcsrr.org. | A linear relationship between concentration and peak area, with a correlation coefficient (r²) of >0.99 nih.govtheaspd.comijcsrr.org. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies theaspd.com. | The percent recovery should be within a specified range, typically 80.0% to 120.0% for impurities nih.govrsc.orgmdpi.com. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day) theaspd.com. | The Relative Standard Deviation (%RSD) of the results should be less than a specified value, often <2% theaspd.com. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters bepls.com. | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like mobile phase composition, flow rate, and column temperature are slightly varied. |
| Ruggedness | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments bepls.com. | %RSD of results between different conditions should be within acceptable limits. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy ijcsrr.org. | Typically determined based on a signal-to-noise ratio of 10:1. The method must be precise and accurate at this level nih.govijcsrr.org. |
This table is generated based on data from multiple sources. nih.govbepls.comtheaspd.comijrpr.comjocpr.comijcsrr.orgrsc.orgmdpi.com
System suitability testing (SST) is an integral part of any chromatographic method and is performed before the analysis of any samples. Its purpose is to verify that the chromatographic system is adequate for the intended analysis researchgate.net. SST parameters are established during method development and are checked to ensure the system is performing as expected. For the analysis of this compound, a system suitability solution, which may be a solution of Sitagliptin spiked with the impurity, is injected multiple times. According to ICH guidelines, key parameters such as theoretical plates (plate count), tailing factor, and resolution must meet predefined criteria to confirm the system's suitability ijrpr.com.
Typical System Suitability Parameters:
Theoretical Plates (N): Should be more than 2000 ijrpr.com.
Tailing Factor (T): Should be less than 2 ijrpr.com.
Resolution (Rs): Must be more than 2 between the impurity peak and the main Sitagliptin peak ijrpr.com.
Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard solution should be within specified limits, demonstrating the precision of the injection system.
Impurity spiking is a crucial technique used during method development and validation, particularly for establishing specificity and accuracy. In this process, a known amount of the this compound reference standard is added ("spiked") into a sample solution containing the Sitagliptin API nih.govmdpi.com.
This spiked sample is then analyzed to:
Confirm Peak Identity: By observing an increase in the peak area at the expected retention time of the impurity, its identity can be confirmed. Co-injection, where the sample and the impurity reference standard are mixed and injected, is used to verify that the impurity peak in the sample and the peak from the standard have the same retention time.
Assess Specificity: Spiking helps to ensure that the impurity peak is well-resolved from the main drug peak and other potential impurities, confirming that the method can specifically detect this compound without interference jocpr.com.
Determine Accuracy (Recovery): The accuracy of the method is established by calculating the recovery of the spiked impurity. The amount of impurity found in the spiked sample is compared to the known amount added. The percent recovery is typically required to be within 80-120% for impurities at trace levels nih.govrsc.orgmdpi.com.
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmation
While chromatography is used for separation and quantification, spectroscopic and hyphenated techniques are indispensable for the definitive structural elucidation and confirmation of impurities like this compound ijpsr.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is highly effective for identifying and quantifying impurities at very low levels nih.govijpsr.com.
For this compound, LC-MS/MS serves several purposes:
Structural Confirmation: After separation by LC, the impurity enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of this compound (390.3 g/mol ) alentris.orgpharmaceresearch.com.
Fragmentation Analysis: In MS/MS mode, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint that helps to confirm the molecule's identity and distinguish it from other isomers or related substances ijpsr.com.
High Sensitivity Quantification: LC-MS/MS offers exceptional sensitivity and specificity, allowing for the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels nih.govmdpi.com. Methods using triple quadrupole mass detection with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode are often developed for this purpose rsc.org. For instance, a highly sensitive LC-MS/MS method was developed to quantify a nitrosamine (B1359907) impurity in Sitagliptin down to a level of 0.098 ppm rsc.org.
| Parameter | Example Setting for LC-MS/MS Analysis |
| LC Column | C18 column (e.g., Kromasil-100, 100 mm x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., 0.12% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) nih.govrsc.org |
| Flow Rate | 0.4 - 1.0 mL/min nih.govrsc.org |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification rsc.org |
This table provides illustrative parameters based on methods developed for similar Sitagliptin impurities. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For an impurity like this compound, various NMR experiments are used to confirm its proposed structure ijpsr.com.
¹H-NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration (peak area), and splitting patterns (multiplicity) of the signals are analyzed to piece together the structure. For this compound, specific signals corresponding to the aromatic protons on the trifluorophenyl ring, the vinyl protons of the butenone chain, and the methylene protons of the triazolopyrazine ring system would be expected nih.gov.
¹³C-NMR (Carbon NMR): This experiment detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons and their types (e.g., C=O, C=C, aromatic C-F, aliphatic CH₂). This data complements the ¹H-NMR spectrum to build a complete picture of the carbon skeleton.
¹⁹F-NMR: Given the presence of both a trifluoromethyl (-CF₃) group and a trifluorophenyl group in the structure of this compound, ¹⁹F NMR is a particularly valuable tool. It provides distinct signals for the fluorine atoms in different chemical environments, confirming the presence and location of these fluorine-containing moieties nih.gov.
2D NMR Techniques: More complex experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons (¹H-¹H), between protons and directly attached carbons (¹H-¹³C), and between protons and carbons over multiple bonds, respectively. These techniques are instrumental in unambiguously assigning all signals and confirming the exact structure of the impurity.
The combined data from these advanced analytical methods provides a comprehensive characterization of this compound, ensuring that it can be effectively monitored and controlled during the manufacturing of Sitagliptin.
Fourier-Transform Infrared (FT-IR) Spectroscopy in Impurity Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the characterization of pharmaceutical substances, including impurities like this compound. This method provides valuable information about the functional groups present in a molecule, serving as a unique molecular fingerprint that aids in structural confirmation. nih.gov The interaction of a molecule with infrared radiation causes vibrations of its chemical bonds at specific frequencies, which are recorded as an absorption spectrum. For this compound, the FT-IR spectrum is used to confirm the presence of key structural components, distinguishing it from the active pharmaceutical ingredient (API), Sitagliptin, and other related impurities.
Analysis of the FT-IR spectrum for this compound would reveal characteristic absorption bands corresponding to its distinct functional groups. While the exact spectrum is proprietary to reference standard suppliers, a predictive analysis based on its chemical structure—(3E)-1-[3-(Trifluoromethyl)-5,6-dihydro alentris.orgmdpi.comsynzeal.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one—allows for the assignment of expected vibrational frequencies. alentris.orgpharmaceresearch.com These spectral data are crucial for the initial identification and are included in the Certificate of Analysis for the reference standard. glppharmastandards.com
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Amide) | 1650 - 1690 | Stretching |
| C=C (Alkene) | 1620 - 1680 | Stretching |
| C-N | 1345 - 1465 | Stretching |
| C-F (Aromatic) | 1100 - 1400 | Stretching |
| CF₃ | 1000 - 1350 | Stretching |
| C-H (Alkane) | 2850 - 3000 | Stretching |
| C-H (Aromatic/Alkene) | 3000 - 3100 | Stretching |
Reference Standard Characterization and Certification Methodologies
The accurate identification and quantification of pharmaceutical impurities are contingent upon the availability of highly characterized and certified reference standards. A reference standard for an impurity such as this compound serves as a benchmark against which samples from manufacturing batches are compared. The characterization and certification process is a comprehensive endeavor designed to unequivocally confirm the identity, purity, and potency of the standard. This process ensures the reliability of analytical methods used for quality control of the final drug product. Suppliers of this compound provide these standards accompanied by a detailed Certificate of Analysis (CoA), which documents the results of all characterization tests. synzeal.comglppharmastandards.com
Generation and Purity Assessment of Reference Standards
Generation of Reference Standard
The reference standard for this compound is typically produced through targeted chemical synthesis. nih.gov This impurity, also known as 3-desamino-3,4-dehydrositagliptin, can form during the manufacturing process of Sitagliptin or as a degradant during storage. nih.gov The synthetic route is designed to produce the impurity in sufficient quantity and high purity for its use as a reference material. The process involves multi-step reactions, often starting from precursors of the Sitagliptin molecule and introducing the specific structural modifications—in this case, the but-3-en-1-one moiety—that define the impurity. nih.gov
Purity Assessment
Once synthesized, the reference standard undergoes rigorous purity assessment using a suite of orthogonal analytical techniques to detect and quantify any extraneous components. The purity value is critical for the accurate quantification of the impurity in drug substance and product samples. High-Performance Liquid Chromatography (HPLC) is the primary technique used for purity determination, often achieving results greater than 95%.
Table 2: Analytical Techniques for Purity Assessment of this compound Reference Standard
| Analytical Technique | Purpose in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | Determines the area percentage purity by separating the main compound from other impurities. A primary method for quantitative assessment. glppharmastandards.comnih.gov |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and helps identify trace impurities based on their mass-to-charge ratio. glppharmastandards.com |
| Nuclear Magnetic Resonance (¹H NMR) | Assesses purity by identifying signals that do not correspond to the target molecule's structure. Quantitative NMR (qNMR) can also be used for an absolute purity assignment. glppharmastandards.com |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature to determine the presence of residual solvents and water content, which is crucial for calculating potency. glppharmastandards.com |
Comprehensive Structural Elucidation Report (SER) Generation
A comprehensive Structural Elucidation Report (SER) is generated to provide definitive proof of the chemical structure of the this compound reference standard. This report is a synthesis of data from multiple advanced analytical methodologies, ensuring that the assigned structure is correct. The SER is a critical component of the certification package for the reference standard. glppharmastandards.com The compilation of orthogonal data provides an irrefutable confirmation of the molecule's identity.
The generation of the SER involves the interpretation and integration of data from several spectroscopic techniques. Each technique provides a different piece of the structural puzzle, and together they create a complete picture of the molecule's connectivity and configuration.
Table 3: Components of a Structural Elucidation Report (SER) for this compound
| Analytical Technique | Contribution to Structural Elucidation |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of hydrogen and carbon atoms, establishing the carbon-hydrogen framework and connectivity. glppharmastandards.com |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes correlations between different nuclei to map out the complete bonding network of the molecule, confirming the specific arrangement of atoms. nih.gov |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides fragmentation patterns that offer clues about the molecule's substructures, confirming the elemental composition. glppharmastandards.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups (e.g., amide C=O, alkene C=C, C-F bonds) as predicted by the proposed structure. glppharmastandards.com |
| High-Performance Liquid Chromatography (HPLC) | Provides retention time data that, when coupled with other detectors like MS, helps confirm the identity of the compound. glppharmastandards.com |
Research on Control and Mitigation Strategies for Sitagliptin Fp Impurity C in Pharmaceutical Manufacturing
Process Chemistry Optimization Research for Impurity Reduction
Optimizing the process chemistry is a primary strategy for controlling the formation of Sitagliptin (B1680988) FP Impurity C. This involves a detailed investigation of reaction parameters, reagents, and the application of systematic experimental designs to identify and implement conditions that disfavor the impurity's formation pathway.
The formation of Sitagliptin FP Impurity C is highly sensitive to the conditions of specific reaction steps, particularly the hydrolysis of the key intermediate, methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. nih.govacs.org Research has demonstrated that the choice of hydrolyzing agent (acidic vs. basic), temperature, and reaction time are critical variables.
Studies have shown that basic hydrolysis conditions, for example using 3 M Sodium Hydroxide (B78521) (NaOH) in 1,4-dioxane, promote a regio-isomerization of the carbon-carbon double bond. nih.govacs.org This isomerization leads to the formation of (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, which is the direct precursor to this compound. nih.govacs.org In contrast, acid-catalyzed hydrolysis, such as refluxing with 3 M Hydrochloric Acid (HCl), results in almost quantitative conversion to the desired (E)-(2,4,5-trifluorophenyl)but-2-enoic acid without significant isomerization. acs.org
The following table summarizes the optimization of the hydrolysis of the methyl ester intermediate, highlighting how different conditions affect the product distribution, which is a critical factor in controlling the formation of the impurity precursor.
Table 1: Effect of Reaction Conditions on the Hydrolysis of Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate
| Entry | Condition | Time (h) | Temperature | Outcome |
|---|---|---|---|---|
| 1 | 3 M NaOH | 24 | Room Temp. | High yield (92%) of the isomerized acid precursor to Impurity C. nih.govacs.org |
| 2 | 3 M HCl | 24-72 | Room Temp. | No reaction detected; starting material remains. acs.org |
Data compiled from research on the synthesis of Sitagliptin impurities. acs.org
Furthermore, during the final amide bond formation step, organic bases like N-methylmorpholine (NMM) or Triethylamine (Et3N) can also induce this critical regio-isomerization, directly impacting the level of this compound in the final product. nih.govacs.org Therefore, careful modification and control of reaction conditions at these key stages are paramount for impurity reduction.
The choice of reagents and solvents for the coupling reaction between the carboxylic acid intermediate and the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine core is another critical factor in controlling impurities. nih.govresearchgate.net Extensive screening of coupling agents, activating agents, bases, and solvents has been performed to identify combinations that maximize the yield of the desired product while minimizing by-products, including regio-isomers like this compound. nih.govacs.org
Two primary approaches for the amidation have been investigated: the use of a coupling reagent and the activation of the carboxylic acid as an acid chloride. acs.org Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N′-Dicyclohexylcarbodiimide (DCC), and 1,1′-Carbonyldiimidazole (CDI) have been evaluated. acs.orggoogle.com The acid chloride approach often involves using oxalyl chloride or thionyl chloride. nih.govgoogle.com
Research has revealed that for the synthesis of the desired Sitagliptin structure, specific combinations are superior. For instance, activating the unisomerized acid with oxalyl chloride in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) followed by reaction with the amine core using NMM in acetonitrile (B52724) gave a high yield. acs.org However, when forming the impurity itself for reference standards, different conditions are optimal. The combination of EDC with N-Hydroxybenzotriazole (HOBt) in DMF was found to be effective for coupling the isomerized acid precursor to yield this compound. nih.gov
The selection of the solvent is also crucial. Tetrahydrofuran (B95107) (THF) and DMF have been identified as effective solvents, with the optimal choice depending on the specific combination of coupling agents and bases used. nih.govacs.orggoogle.com
Table 2: Screening of Reagents and Solvents for Amide Bond Formation
| Coupling/Activation Reagent | Base | Solvent | Key Finding |
|---|---|---|---|
| EDC / HOBt | NMM | DMF | Efficient for forming the amide bond, providing a satisfactory yield of the target impurity (68%) for synthetic purposes. nih.gov |
| Oxalyl Chloride | Et3N | THF | Highly efficient method for amide bond formation, yielding the target impurity at 76%. nih.gov |
| EDC | NMM / DMAP | DMF | An alternative optimized procedure for the synthesis of a related alkene impurity. nih.gov |
This table summarizes findings from studies focused on synthesizing Sitagliptin impurities to understand and control their formation. nih.govgoogle.com
Design of Experiments (DoE) is a powerful methodology for systematically optimizing chemical processes and is applicable to the control of this compound. mdpi.com While specific DoE studies for the synthesis of this exact impurity are not extensively published, the principles of DoE are widely used in pharmaceutical process development to identify critical process parameters (CPPs) and establish a robust control strategy. mdpi.comresearchgate.netscispace.com
A DoE approach for controlling this compound would involve:
Factor Identification: Identifying potential factors that influence the formation of the impurity, such as temperature, reaction time, reagent stoichiometry, pH, and solvent composition.
Experimental Design: Selecting an appropriate experimental design, such as a factorial or Box-Behnken design, to efficiently study the effects of these factors and their interactions. researchgate.net
Modeling and Analysis: Performing the experiments and analyzing the results to build a mathematical model that correlates the process parameters with the level of impurity formation.
Optimization: Using the model to identify the optimal operating ranges for the critical process parameters to ensure the impurity is consistently maintained below the required threshold.
This systematic approach allows for a comprehensive understanding of the process, moving beyond one-factor-at-a-time experimentation to reveal complex interactions that can be crucial for effective impurity control. mdpi.com
Impurity Fate Mapping and Identification of Critical Control Points
Impurity fate mapping involves tracing the formation and persistence of an impurity throughout a manufacturing process. For this compound, the synthetic pathway reveals clear points where the impurity or its direct precursor is generated. nih.govacs.org
The primary synthetic route involves a cobalt-catalyzed cross-coupling to form methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate. nih.govacs.org The subsequent steps are critical for the control of Impurity C.
Critical Control Points (CCPs) Identified:
Hydrolysis of the Methyl Ester Intermediate: This is the most critical control point. As established, the use of a basic catalyst (e.g., NaOH) causes a regio-isomerization of the double bond, forming the (E)-(2,4,5-trifluorophenyl)but-3-enoic acid precursor. nih.govacs.org The "fate" of the impurity is essentially decided here; if this precursor is formed, it will likely be carried through to the final API unless subsequent steps are specifically designed to remove it. Controlling this step by using acidic hydrolysis conditions is a key mitigation strategy. acs.org
Amide Coupling Reaction: The conditions of the final coupling step represent a second critical control point. Even if the correct unisomerized acid is used as the starting material for this step, the choice of an inappropriate base or solvent can still induce on-pathway regio-isomerization, leading to the formation of this compound. acs.org Therefore, the selection of coupling agents, base, and solvent must be carefully controlled to prevent this transformation.
By identifying these CCPs, manufacturers can implement specific in-process controls, such as pH monitoring, temperature control, and chromatographic analysis of intermediates, to ensure the process remains within the defined parameters that prevent the formation of the impurity. researchgate.netasianpubs.org
Advanced Purification and Isolation Methodologies Research
While the primary goal is to prevent the formation of impurities through process optimization, effective purification methods are essential to remove any impurities that are formed.
Preparative chromatography is a standard and powerful technique for isolating impurities and purifying APIs in the pharmaceutical industry. For this compound, chromatographic methods are crucial for both obtaining pure reference standards for analytical purposes and for potential purification of the final product if necessary.
Research studies that have synthesized this compound and related isomers report the use of gradient flash column chromatography for purification. nih.govacs.org In one procedure, the crude product was purified on a silica gel column using a gradient mobile phase of 1% to 8% methanol in diethyl ether to isolate the impurity as a white solid. nih.gov
While flash chromatography is suitable for lab-scale synthesis, large-scale manufacturing would employ preparative High-Performance Liquid Chromatography (HPLC). This technique offers higher resolution and is capable of separating structurally similar compounds like Sitagliptin and its isomers. A typical preparative HPLC method would involve:
Stationary Phase: A C18 or other suitable reversed-phase column with a larger diameter.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to effectively separate the main compound from trace impurities. researchgate.netasianpubs.org
Detection: UV detection to monitor the elution of the compounds.
Fraction Collection: Automated collection of the purified Sitagliptin fraction, leaving the impurity behind in other fractions.
The development of such methods is essential for providing a final polishing step to guarantee the high purity of the Sitagliptin API required by regulatory agencies. Some synthetic routes are explicitly designed to be high-yielding and clean enough to avoid the need for costly preparative chromatography. google.com
Crystallization and Recrystallization Strategies
The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, ensuring the safety, efficacy, and quality of the final drug product. daicelpharmastandards.com this compound, a specified impurity identified in the United States Pharmacopeia, can arise during the synthesis of sitagliptin or as a degradation product. acs.orgnih.gov Crystallization and recrystallization are powerful purification techniques widely employed in the pharmaceutical industry to isolate the desired API and minimize the levels of process-related impurities and degradation products. semanticscholar.org These techniques exploit the differences in solubility between the API and the impurity in a selected solvent or solvent system under controlled conditions.
Effective control and mitigation of this compound rely on a thorough understanding of the physicochemical properties of both the API (Sitagliptin) and the impurity. This knowledge informs the rational design of crystallization processes.
| Property | Sitagliptin (Free Base) | This compound |
|---|---|---|
| Chemical Name | (3R)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-1-butanone | (3E)-1-[3-(Trifluoromethyl)-5,6-dihydro daicelpharmastandards.comacs.orgresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one allmpus.comchemicea.com |
| Synonyms | - | Sitagliptin Styrylacetyl Analog; 3-Desamino-3,4-Dehydro Sitagliptin chemicea.com |
| Molecular Formula | C₁₆H₁₅F₆N₅O daicelpharmastandards.compharmaffiliates.com | C₁₆H₁₂F₆N₄O allmpus.compharmaffiliates.compharmaceresearch.com |
| Molecular Weight | 407.31 g/mol daicelpharmastandards.compharmaffiliates.com | 390.28 g/mol pharmaffiliates.com |
| Appearance | White to off-white crystalline powder | White solid nih.gov |
| Melting Point (°C) | ~120.29 (Base Form) researchgate.netnih.gov | 105–107 nih.gov |
The selection of an appropriate solvent system is the cornerstone of developing an effective crystallization-based purification strategy. The goal is to identify a solvent in which the API has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity remains relatively soluble across that temperature range. Sitagliptin's solubility has been documented in various common solvents.
| Solvent | Solubility Description | Potential Role in Crystallization |
|---|---|---|
| Water | Soluble (as phosphate (B84403) monohydrate salt) ijpsr.com | Solvent |
| Dimethylformamide (DMF) | Soluble | Solvent |
| Methanol | Slightly soluble | Co-solvent |
| Ethanol | Very slightly soluble | Anti-solvent, Washing solvent ijpsr.comgoogleapis.com |
| Ethyl Acetate | - (Used for extraction/crystallization of Sitagliptin salts) nih.govepo.org | Solvent/Co-solvent |
| Acetonitrile | Very slightly soluble | Anti-solvent |
| Acetone | Very slightly soluble | Anti-solvent |
| n-Hexane | - (Used in impurity synthesis crystallization) google.com | Anti-solvent epo.org |
Based on these properties, several recrystallization strategies can be devised to purge this compound from the final API.
Cooling Crystallization This classic technique involves dissolving the crude Sitagliptin containing Impurity C in a suitable solvent, such as ethyl acetate or a solvent mixture, at an elevated temperature to form a saturated solution. epo.org Subsequent controlled cooling of the solution reduces the solubility of Sitagliptin, causing it to crystallize, while Impurity C, being more soluble, is retained in the mother liquor. The efficiency of this process depends on the temperature-solubility gradient of Sitagliptin and the impurity.
Anti-Solvent Crystallization In this method, a second solvent (an anti-solvent), in which Sitagliptin is poorly soluble, is added to a solution of the crude API. googleapis.com For instance, adding an anti-solvent like ethanol or n-hexane to a solution of Sitagliptin in a solvent like water or ethyl acetate can induce the precipitation of high-purity Sitagliptin. ijpsr.comepo.org This method is particularly effective if the impurity has good solubility in the resulting solvent mixture. Research on the spherical crystallization of Sitagliptin phosphate monohydrate successfully utilized an ethanol/water system, demonstrating the utility of this approach. ijpsr.com
Slurry Recrystallization Slurrying involves suspending the crude Sitagliptin crystals in a solvent where the API has low solubility but the impurity is reasonably soluble. The mixture is agitated for a defined period, allowing the impurity to dissolve from the crystal surface into the solvent. For example, purifying a Sitagliptin salt by stirring it in ethyl acetate at room temperature for several hours has been shown to be an effective purification step. epo.org This technique is useful for removing surface impurities without the need for complete redissolution and recrystallization.
The success of any crystallization strategy hinges on the precise control of various process parameters. Optimization of these parameters is essential to achieve consistent impurity removal and desired crystal attributes.
| Parameter | Impact on Purification | Optimization Considerations |
|---|---|---|
| Solvent/Anti-solvent Ratio | Affects supersaturation, yield, and impurity purging. | The ratio must be optimized to maximize API recovery while ensuring the impurity remains in the solution. |
| Cooling Rate | A slow cooling rate generally promotes the growth of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. | A programmed, gradual cooling profile should be developed to control crystal growth and size distribution. |
| Agitation Speed | Ensures homogeneity of the solution and influences crystal size and morphology. | Agitation must be sufficient to maintain solids in suspension without causing excessive secondary nucleation or crystal breakage. |
| Seeding | The addition of seed crystals can control the onset of crystallization and influence the final crystal form and size. googleapis.com | The amount, size, and timing of seed crystal addition are critical variables to control for process reproducibility. |
| pH | Can significantly alter the solubility of the API and impurities, especially for salt forms. | The pH should be controlled within a range that maximizes the solubility difference between Sitagliptin and Impurity C. |
| Filtration and Drying | Improper washing can re-deposit impurities on the crystal surface. Drying conditions can affect the final crystal form. | An effective cake wash with an appropriate solvent is crucial. Drying temperature and duration must be controlled to prevent thermal degradation or polymorphic transitions. googleapis.com |
By systematically applying these crystallization and recrystallization strategies and carefully optimizing the process parameters, it is possible to effectively control the levels of this compound, ensuring the final API meets the stringent purity requirements for pharmaceutical use.
Regulatory and Quality Assurance Research Perspectives on Sitagliptin Fp Impurity C Management
Research into Compliance with International Conference on Harmonisation (ICH) Guidelines
Compliance with ICH guidelines is mandatory for the registration of new drug substances and products in major markets like the Europe, Japan, and the United States. ich.org These guidelines provide a scientific and risk-based framework for the control of impurities.
The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu These thresholds are based on the maximum daily dose (MDD) of the drug. The management strategy for Sitagliptin (B1680988) FP impurity C is directly governed by these thresholds.
Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. ich.org
Identification Threshold: A limit above which the molecular structure of an impurity must be determined. ich.org
Qualification Threshold: A limit above which an impurity's biological safety must be established. ich.org
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org An impurity is considered qualified if it has been adequately tested in safety or clinical studies. ich.org For an impurity like Sitagliptin FP impurity C, if its levels exceed the qualification threshold, a comprehensive safety assessment is required. premier-research.com
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: General ICH Q3A/B Thresholds for Impurities. TDI: Total Daily Intake.
ICH Q1A(R2) provides the framework for stability testing of new drug substances and products, which is essential for identifying potential degradation products like this compound. europa.eu Stability studies are designed to understand how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. europa.eu
Forced degradation, or stress testing, is a critical component of these studies. europa.eu Sitagliptin is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis to identify likely degradation products and establish degradation pathways. nih.govscispace.comresearchgate.net This process helps in developing and validating analytical methods that are stability-indicating, meaning they can effectively separate the drug substance from its degradation products. europa.eu
Research has shown that Sitagliptin degrades under various stress conditions, particularly in strongly acidic, alkaline, and oxidative environments. nih.gov The identification of degradation products formed during these studies, including potential pathways leading to this compound, is crucial for setting appropriate specifications and ensuring product stability throughout its shelf life. ijpsr.comnih.gov Photostability testing, as outlined in ICH Q1B, is also an integral part of this process to assess the impact of light exposure. europa.eu
Academic Approaches to Impurity Qualification Strategies
When an impurity such as this compound exceeds the qualification threshold and has not been adequately evaluated in safety or clinical studies, a specific qualification process is necessary. premier-research.com Academic and modern research approaches offer alternative strategies to standard toxicological testing.
Qualification strategies may involve:
Literature Review: A thorough review of scientific literature and databases can be conducted to identify existing mutagenicity, carcinogenicity, and general toxicity data for the impurity or structurally related compounds. premier-research.com
In Silico Analysis: The use of Quantitative Structure-Activity Relationship (QSAR) models is a key non-testing methodology. nih.gov These computational tools can predict the toxicological properties of a chemical based on its structure, providing a valuable initial assessment of potential mutagenicity or carcinogenicity. nih.govresearchgate.net
Metabolite Data: Demonstrating that the impurity is also a significant metabolite of the drug substance in humans or animal models can be used as a basis for qualification. nih.gov
Genotoxicity Studies: If in silico models indicate a potential for DNA reactivity, in vitro genotoxicity studies may be performed to assess this risk. researchgate.net
These approaches, particularly in silico methods, are gaining increasing acceptance within the regulatory framework as they align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). nih.gov
Role of Impurity Profiling in Ensuring Pharmaceutical Quality and Efficacy
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical product. longdom.orgbiomedres.us It is a cornerstone of pharmaceutical quality assurance, essential for ensuring the safety, efficacy, and stability of medications. longdom.orgglobalpharmatek.com Even trace amounts of impurities can potentially impact a drug's performance and safety profile. biomedres.us
The conceptual importance of impurity profiling includes:
Ensuring Safety: The primary goal is to identify and control any impurities that could be harmful, such as those that are toxic or mutagenic. longdom.orgwisdomlib.org
Guaranteeing Quality and Stability: A consistent impurity profile from batch to batch is a key indicator of a well-controlled manufacturing process. globalpharmatek.com Monitoring impurities over time during stability studies helps establish appropriate storage conditions and shelf life. globalpharmatek.com
Regulatory Compliance: Regulatory agencies worldwide require comprehensive impurity profiling data as part of any new drug application to ensure the product meets stringent quality standards. longdom.orgresearchgate.net
By thoroughly understanding the impurity profile of a drug like Sitagliptin, manufacturers can implement robust control strategies to produce a high-quality product that is both safe and effective for patients. ijprajournal.com
Development of Robust Analytical Methods for Regulatory Submissions (e.g., ANDA, NDA)
The detection and quantification of this compound require highly sensitive and specific analytical methods suitable for regulatory submissions such as New Drug Applications (NDAs) or Abbreviated New Drug Applications (ANDAs). ijrpr.com High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for this purpose due to its high selectivity, sensitivity, and reproducibility. bepls.comijpsjournal.com
The development of a robust analytical method involves several key stages:
Method Development: This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength to achieve adequate separation of Sitagliptin from Impurity C and other related substances. ijrpr.com
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. bepls.com Validation demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products. researchgate.net |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of test results to the true value. This is often assessed by recovery studies of spiked samples. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate). jocpr.com |
Table 2: Key Validation Parameters for Analytical Methods Submitted for Regulatory Approval.
For impurities that may be present at very low levels, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be employed to provide the necessary sensitivity and structural confirmation. nih.gov The ultimate goal is to have a fully validated, stability-indicating method that can be used for routine quality control and to support the data requirements for regulatory filings. synzeal.com
Future Research Directions and Emerging Methodologies for Sitagliptin Fp Impurity C Studies
Development of More Eco-Friendly Analytical and Synthetic Methods
The principles of green analytical chemistry are increasingly being integrated into pharmaceutical analysis to minimize environmental impact. This involves reducing solvent consumption, decreasing analysis time, and using less hazardous chemicals. Future research for the analysis of Sitagliptin (B1680988) FP Impurity C is centered on the adoption of advanced, greener chromatographic techniques.
Recent studies on sitagliptin and its impurities have highlighted a move away from traditional High-Performance Liquid Chromatography (HPLC) towards more sustainable methods like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net These methods offer significant advantages:
Reduced Solvent Consumption: UHPLC systems operate at higher pressures with smaller particle size columns, leading to shorter run times and substantially lower consumption of organic solvents like acetonitrile (B52724) and methanol. researchgate.net
Decreased Run Time: A recently developed LC-APCI-MS/MS method for nitrosamine (B1359907) impurities in sitagliptin has a total run time of just 18 minutes, a significant reduction compared to conventional HPLC methods. nih.gov
Simple Sample Preparation: Modern methods often employ straightforward "dilute-and-shoot" sample preparation, avoiding complex and solvent-intensive derivatization or extraction steps. nih.gov
The environmental friendliness of these new methods is often quantitatively assessed using greenness evaluation tools, such as the Modified Green Analytical Procedure Index (MoGAPI), Analytical GREEnness (AGREE), and the Analytical Eco-Scale. nih.govresearchgate.net
| Parameter | Conventional RP-HPLC Method | Eco-Friendly LC-MS/MS Method | Environmental Advantage |
|---|---|---|---|
| Technique | Reverse Phase HPLC | Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS/MS) nih.gov | Higher sensitivity and specificity, reducing the need for re-analysis. |
| Run Time | Typically > 30 minutes | 18 minutes nih.gov | Reduced energy and solvent consumption per sample. |
| Mobile Phase | Potassium Phosphate (B84403) buffer and acetonitrile core.ac.uk | 0.1% formic acid in water and a mixture of Methanol/Acetonitrile nih.gov | Use of dilute aqueous acid is often considered greener than phosphate buffers. |
| Flow Rate | ~1.0 mL/min researchgate.net | 0.6 mL/min nih.gov | Significantly lower solvent usage over the analytical run. |
| Sample Preparation | May require extraction or derivatization | Simple dilution nih.gov | Minimizes waste generation and use of additional reagents. |
Application of Quality by Design (QbD) Principles to Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. magnascientiapub.com Applying QbD principles to the analytical methods used for Sitagliptin FP Impurity C ensures they are robust and reliable.
The QbD approach for developing a stability-indicating HPLC method for sitagliptin and its impurities involves several key steps: researchgate.netscienceforecastoa.com
Defining the Analytical Target Profile (ATP): The primary goal is to develop a method that can accurately and precisely separate and quantify this compound from the active pharmaceutical ingredient (API) and other potential impurities. scienceforecastoa.com
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method’s performance characteristics, such as resolution and peak tailing. CMPs are the variables that can affect the CMAs, including mobile phase composition, pH, flow rate, and column temperature.
Risk Assessment and Design of Experiments (DoE): A risk assessment identifies the parameters with the highest potential impact on method performance. DoE is then used to systematically study the effects of these parameters and their interactions. researchgate.networdpress.com For instance, a Box-Behnken design might be used to investigate how factors like mobile phase composition and flow rate affect responses like retention time and tailing factor. researchgate.netresearchgate.net
Establishing a Method Design Space: The DoE results are used to define a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. scienceforecastoa.com Operating within this space ensures the method remains robust despite small, deliberate variations in its parameters.
| QbD Step | Objective for Sitagliptin Impurity Analysis | Example Parameters/Factors |
|---|---|---|
| Analytical Target Profile (ATP) | Develop a robust, stability-indicating method to separate and quantify this compound. scienceforecastoa.com | Specificity, Accuracy, Precision, Linearity, Robustness. |
| Risk Assessment | Identify method variables that could impact method performance. | Mobile Phase Composition (% Organic), Buffer pH, Flow Rate, Column Temperature. researchgate.net |
| Design of Experiments (DoE) | Systematically study the effects of critical parameters on method response. researchgate.net | Factors: Flow Rate, Mobile Phase Ratio. Responses: Retention Time, Tailing Factor, Resolution. researchgate.net |
| Design Space | Define a region of operating parameters where the method consistently meets performance criteria. | e.g., Flow rate of 0.9-1.1 mL/min; Mobile phase of 65:35 to 75:25 Methanol:Water. researchgate.net |
Research into Impurity Control for Generic Drug Development
For generic drug manufacturers, effective impurity control is paramount for demonstrating therapeutic equivalence to the innovator product and meeting stringent regulatory requirements for Abbreviated New Drug Applications (ANDAs). Research in this area for impurities like this compound focuses on comprehensive impurity profiling and the use of qualified reference standards. synthinkchemicals.com
The development of a generic version of sitagliptin requires a thorough understanding of all potential impurities, including those formed during synthesis and degradation. nih.gov this compound is a degradation-related impurity that must be monitored and controlled within the limits specified by pharmacopeias (e.g., not more than 0.2% in the USP monograph). nih.gov
Future research directions for generic development include:
Comprehensive Forced Degradation Studies: Subjecting the generic sitagliptin API and drug product to various stress conditions (acid, base, oxidation, heat, light) to identify all potential degradants, including this compound, and to establish the stability-indicating nature of the analytical methods used. scielo.brglobalresearchonline.net
Development of Cost-Effective Analytical Methods: Creating and validating simple, economical, and reliable analytical methods, such as RP-HPLC, that are suitable for routine quality control in a generic manufacturing environment. core.ac.uk
Availability of High-Quality Reference Standards: The use of well-characterized reference standards for this compound is essential for the validation of analytical methods and for accurate quantification in batch release testing. synthinkchemicals.com
Advancements in High-Throughput Screening for Impurity Detection
High-Throughput Screening (HTS) methodologies are becoming increasingly vital in pharmaceutical process research to rapidly analyze a large number of samples. This allows for faster optimization of reaction conditions to minimize impurity formation. While specific HTS methods for this compound are not widely published, the principles and technologies are directly applicable.
The evolution of HTS relies on moving beyond traditional, slower analytical techniques. Key advancements include:
Ultrafast Liquid Chromatography (UFLC): Greatly reduces analysis time, with some separations now accomplished in seconds, enabling the rapid screening of reaction mixtures for products and impurities. rsc.org
Direct Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) mass spectrometry can analyze samples with minimal preparation and without chromatographic separation. rsc.org A DART-MS method has been successfully developed for the high-throughput bioanalysis of sitagliptin in plasma, demonstrating the technology's potential for impurity screening. nih.gov
Hyphenated Techniques: The combination of separation techniques with mass spectrometry (e.g., UPLC-MS/MS) provides both speed and specificity, which is crucial for identifying and quantifying trace-level impurities in complex matrices. nih.gov
These technologies enable chemists to quickly assess the impact of different catalysts, solvents, and reaction conditions, leading to the development of manufacturing processes that inherently produce lower levels of impurities like this compound.
Computational Chemistry and In Silico Modeling for Impurity Prediction and Risk Assessment
In silico (computational) toxicology is a powerful tool for predicting the potential toxicity of impurities, thereby guiding risk assessment and reducing the need for extensive and costly experimental testing. This approach is particularly important for meeting regulatory requirements, such as the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities. nih.gov
For an impurity like this compound, in silico modeling can be used to:
Predict Genotoxicity: Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the mutagenic potential of an impurity based on its chemical structure. The ICH M7 guideline recommends using two complementary (Q)SAR models—one expert rule-based and one statistical-based—to assess the potential for bacterial mutagenicity. nih.govresearchgate.net
Conduct Risk Assessment: If an impurity is predicted to be mutagenic, its risk can be characterized. If it is predicted to be non-mutagenic, it can be qualified according to ICH Q3A/Q3B guidelines. nih.gov This allows for a science- and risk-based approach to setting acceptable intake limits.
Prioritize and Guide Testing: In silico predictions help prioritize which impurities require further in vitro testing. A negative prediction from two complementary (Q)SAR systems, often supported by an expert review, can be sufficient to conclude that an impurity is of no mutagenic concern. researchgate.net
The predictive power of these models is continually improving with the availability of higher-quality data and more sophisticated algorithms. researchgate.netosti.gov This computational approach is integral to modern pharmaceutical development, enabling a more efficient and ethically responsible assessment of impurity safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
